sodium (2S)-2-{[(oxolan-2-ylmethyl)carbamoyl]amino}propanoate
Description
Properties
IUPAC Name |
sodium;(2S)-2-(oxolan-2-ylmethylcarbamoylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4.Na/c1-6(8(12)13)11-9(14)10-5-7-3-2-4-15-7;/h6-7H,2-5H2,1H3,(H,12,13)(H2,10,11,14);/q;+1/p-1/t6-,7?;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBLEDHJECDOOL-OXIGJRIQSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])NC(=O)NCC1CCCO1.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)[O-])NC(=O)NCC1CCCO1.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N2NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium (2S)-2-{[(oxolan-2-ylmethyl)carbamoyl]amino}propanoate typically involves the following steps:
Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.
Attachment of the carbamoyl group: The oxolane ring is then reacted with a carbamoyl chloride in the presence of a base to form the carbamoyl derivative.
Formation of the propanoate backbone: The final step involves the reaction of the carbamoyl derivative with a suitable propanoic acid derivative in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Sodium (2S)-2-{[(oxolan-2-ylmethyl)carbamoyl]amino}propanoate can undergo various types of chemical reactions, including:
Oxidation: The oxolane ring can be oxidized to form a lactone or a carboxylic acid derivative.
Reduction: The carbamoyl group can be reduced to form an amine derivative.
Substitution: The sodium ion can be replaced by other cations through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Ion exchange reactions can be carried out using ion exchange resins or solutions of other cations.
Major Products
Oxidation: Lactone or carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Compounds with different cations replacing the sodium ion.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as acting as a prodrug or a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium (2S)-2-{[(oxolan-2-ylmethyl)carbamoyl]amino}propanoate involves its interaction with specific molecular targets and pathways. The oxolane ring and carbamoyl group may interact with enzymes or receptors, modulating their activity. The sodium ion can influence the compound’s solubility and transport across cell membranes.
Comparison with Similar Compounds
Sodium Salts of Propanoate Derivatives
Key Insight: Sodium salts universally enhance solubility, but biological activity depends on functional groups. The target compound’s urea and oxolane groups likely favor non-toxic, therapeutic applications compared to phosphonothiolate neurotoxins .
Urea/Carbamoyl-Containing Compounds
Key Insight : Urea derivatives (e.g., 13a–e ) often exhibit antimicrobial activity, but the target’s oxolane group may shift its mechanism toward CNS or metabolic targets. Stereochemistry (e.g., 2S vs. 2R in ) further modulates specificity.
Oxolane (Tetrahydrofuran) Derivatives
Key Insight : Oxolane rings improve pharmacokinetics by balancing hydrophilicity and lipophilicity. In fungicides like fenpicoxamid , oxolane aids mitochondrial targeting, whereas in the target compound, it may optimize blood-brain barrier penetration.
Research Findings and Implications
- Sodium vs. Ester Formulations: Unlike esterified propanoates (e.g., ), the sodium salt form ensures rapid dissolution, ideal for injectable or oral liquid formulations.
- Urea vs. Phosphoryl/Sulfonamide Groups : Urea’s hydrogen-bonding capacity may reduce off-target effects compared to sulfonamides (e.g., ) or phosphoryl groups (e.g., ).
Biological Activity
Sodium (2S)-2-{[(oxolan-2-ylmethyl)carbamoyl]amino}propanoate is a synthetic organic compound categorized as an amino acid derivative. Its unique structure includes an oxolane ring, a carbamoyl group, and a propanoate backbone, which contribute to its biological activity and potential therapeutic applications. This compound is identified by the CAS number 1485608-07-8 and has garnered interest for its role in various biochemical processes.
The molecular formula for this compound is with a molecular mass of approximately 238.216 g/mol. The presence of the sodium ion enhances its solubility, making it suitable for biological studies and potential medicinal applications.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅N₂NaO₄ |
| Molecular Mass | 238.216 g/mol |
| CAS Number | 1485608-07-8 |
| Solubility | Water-soluble |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. The oxolane ring and carbamoyl group may facilitate binding to target proteins, thereby modulating their activity. The sodium ion contributes to the compound's solubility, enhancing its bioavailability in physiological environments.
Research Findings
Recent studies have explored the compound's potential in various biological contexts:
- Cell Viability Studies : Research indicates that this compound exhibits protective effects on pancreatic β-cells under stress conditions, suggesting its role in diabetes management. In vitro assays showed significant improvements in cell viability under endoplasmic reticulum (ER) stress conditions, with maximal activity recorded at concentrations as low as 0.1 μM .
- Biochemical Pathways : Investigations into the compound's influence on metabolic pathways have revealed its potential as a modulator of amino acid metabolism, impacting insulin signaling and glucose homeostasis .
- Therapeutic Applications : this compound is being studied as a prodrug or drug delivery agent due to its favorable pharmacokinetic properties.
Table 2: Summary of Biological Activity Studies
| Study Focus | Findings | Concentration Range |
|---|---|---|
| Cell Viability | Protective effects on β-cells | 0.1 - 10 μM |
| Metabolic Pathways | Modulation of amino acid metabolism | Not specified |
| Therapeutic Applications | Potential prodrug/drug delivery agent | Not specified |
Case Study 1: β-cell Protection
A study conducted by researchers demonstrated that this compound significantly improved the viability of INS-1 pancreatic β-cells exposed to ER stress. The compound was tested alongside various concentrations of tunicamycin (Tm), revealing a dose-dependent protective effect with maximum activity observed at 100% rescue from Tm-induced cell death .
Case Study 2: Drug Development
In another investigation, this compound was utilized in a screening assay aimed at identifying new therapeutic agents for diabetes management. The results indicated that modifications to the oxolane and carbamoyl groups could enhance biological activity, leading to the development of more potent analogs with improved aqueous solubility and bioavailability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for sodium (2S)-2-{[(oxolan-2-ylmethyl)carbamoyl]amino}propanoate, and how can reaction conditions be optimized?
- Methodology : Utilize multicomponent reactions (MCRs) to assemble the carbamoyl and oxolane moieties. Coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) are effective for amide bond formation . Optimize solvent polarity (e.g., DMF or THF) and temperature (25–60°C) to enhance yield. Monitor intermediates via TLC or LC-MS.
Q. How can the stereochemical integrity of the (2S)-configuration be confirmed during synthesis?
- Methodology : Employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and polarimetric detection. Compare retention times with enantiomerically pure standards. Validate using with chiral shift reagents (e.g., Eu(hfc)) .
Q. What analytical techniques are critical for assessing purity and structural identity?
- Methodology : Combine (e.g., δ 1.2–1.4 ppm for methyl groups, δ 3.5–4.0 ppm for oxolane protons) with high-resolution mass spectrometry (HRMS) for molecular ion verification. Use ICP-OES to confirm sodium content. Purity ≥98% can be achieved via preparative HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
Q. What stability studies are essential for long-term storage of this sodium salt?
- Methodology : Conduct accelerated stability testing under ICH guidelines (25°C/60% RH, 40°C/75% RH) for 6 months. Monitor degradation via HPLC-UV (220 nm). Store lyophilized samples at -20°C in argon-purged vials to prevent hydrolysis of the carbamate group .
Advanced Research Questions
Q. How can conflicting data between NMR and X-ray crystallography regarding molecular conformation be resolved?
- Methodology : Perform variable-temperature NMR to assess dynamic equilibria (e.g., rotamers). Compare with DFT-optimized structures (B3LYP/6-31G* level) to identify low-energy conformers. Use SC-XRD (single-crystal X-ray diffraction) with cryogenic cooling (100 K) to minimize thermal motion artifacts .
Q. What computational strategies predict the compound’s pharmacokinetic properties and target interactions?
- Methodology : Apply QSPR (Quantitative Structure-Property Relationship) models to predict logP (~1.5) and solubility (>10 mg/mL in PBS). Use molecular docking (AutoDock Vina) to simulate binding to targets like proteases or GPCRs. Validate with MD simulations (NAMD, 100 ns) to assess binding stability .
Q. How can in vivo studies be designed to evaluate neuroprotective or stress-protective efficacy?
- Methodology : Use rodent models (e.g., ischemic stroke or oxidative stress assays). Administer intravenously (5–20 mg/kg) and measure biomarkers (e.g., SOD, glutathione levels) via ELISA. Include a sodium-free analog as a control to isolate ion effects .
Q. What strategies mitigate solubility limitations in aqueous assays without compromising bioactivity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
